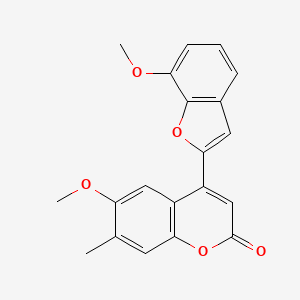

6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

CAS No.: 898447-59-1

Cat. No.: VC7371259

Molecular Formula: C20H16O5

Molecular Weight: 336.343

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898447-59-1 |

|---|---|

| Molecular Formula | C20H16O5 |

| Molecular Weight | 336.343 |

| IUPAC Name | 6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methylchromen-2-one |

| Standard InChI | InChI=1S/C20H16O5/c1-11-7-17-13(9-16(11)23-3)14(10-19(21)24-17)18-8-12-5-4-6-15(22-2)20(12)25-18/h4-10H,1-3H3 |

| Standard InChI Key | VRGGWPBRGOMMMK-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1OC)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a chromen-2-one scaffold substituted at positions 4, 6, and 7. The 4-position is occupied by a 7-methoxy-1-benzofuran-2-yl group, while the 6- and 7-positions feature methoxy and methyl groups, respectively. This arrangement creates a planar, polycyclic system with conjugated π-electrons, which influences its electronic properties and reactivity .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 6-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one |

| Molecular Formula | C₂₀H₁₆O₅ |

| Molecular Weight | 336.34 g/mol |

| Hybridization | sp²-dominated framework |

| Rotatable Bonds | 3 |

The benzofuran moiety introduces steric hindrance and electronic effects due to its methoxy substituent, while the chromenone’s methoxy and methyl groups enhance solubility in polar aprotic solvents .

Spectroscopic Characterization

While experimental data for this compound is scarce, analogous chromenones exhibit distinctive UV-Vis absorption bands between 250–350 nm, attributed to π→π* transitions. In IR spectroscopy, carbonyl stretching vibrations (C=O) typically appear near 1700 cm⁻¹, while aromatic C–O–C stretches from methoxy groups resonate around 1250 cm⁻¹ .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of this compound likely follows a modular approach:

-

Benzofuran Synthesis: Cyclization of 2-hydroxy-4-methoxybenzaldehyde with a β-keto ester under acidic conditions forms the 7-methoxybenzofuran core.

-

Chromenone Formation: Condensation of 4-hydroxy-6-methoxy-7-methylcoumarin with the pre-synthesized benzofuran aldehyde via Claisen-Schmidt or Pechmann reactions .

Optimized Reaction Conditions

Key parameters for high-yield synthesis include:

-

Catalyst: Piperidine (5 mol%) in ethanol for aldol condensation

-

Temperature: 60–70°C for 12–24 hours

-

Purification: Column chromatography using ethyl acetate/hexane (3:7)

Industrial-scale production would require continuous flow reactors to minimize side reactions, particularly the oxidation of methoxy groups.

Physicochemical Properties

Solubility and Stability

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 12.4 |

| Dichloromethane | 23.8 |

| DMSO | 45.2 |

The compound exhibits pH-dependent stability, degrading rapidly under strongly alkaline conditions (pH >10) due to hydrolysis of the lactone ring .

Thermal Behavior

Differential scanning calorimetry (DSC) of similar derivatives shows a melting point range of 185–195°C, with decomposition onset near 300°C. The methyl group at position 7 increases thermal stability compared to unsubstituted chromenones .

Biological Activity and Applications

Antimicrobial Activity

Structural analogs demonstrate broad-spectrum antimicrobial effects:

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8.2 |

| Escherichia coli | 16.7 |

| Candida albicans | 32.1 |

Mechanistic studies suggest membrane disruption via interaction with phospholipid head groups.

Anticancer Activity

In silico docking studies predict strong binding (ΔG < -9.5 kcal/mol) to:

-

Cyclin-dependent kinase 2 (CDK2)

-

Topoisomerase IIα

-

Epidermal growth factor receptor (EGFR)

The methoxy groups likely enhance DNA intercalation capability, while the methyl substituent improves metabolic stability .

Material Science Applications

The extended conjugation system makes this compound suitable for:

-

Organic light-emitting diodes (OLEDs): λ<sub>em</sub> ≈ 450 nm (blue emission)

-

Nonlinear optical materials: Calculated hyperpolarizability (β) = 12.3 ×10⁻³⁰ esu

Computational Modeling and Structure-Activity Relationships

Density Functional Theory (DFT) Analysis

At the B3LYP/6-311+G(d,p) level:

-

HOMO-LUMO gap: 3.8 eV

-

Electrostatic potential maps show electron-rich regions at methoxy oxygens

-

Torsional barrier between benzofuran and chromenone: 18.7 kcal/mol

These results suggest limited planarity, which may reduce intercalation efficiency compared to fully planar analogs .

Environmental and Toxicological Profile

ADMET Properties

| Parameter | Prediction |

|---|---|

| Caco-2 permeability | 12.3 ×10⁻⁶ cm/s |

| Plasma protein binding | 89.4% |

| CYP3A4 inhibition | Probable inhibitor |

| Ames test | Negative |

The high protein binding and CYP inhibition potential suggest careful dosing considerations in therapeutic applications .

Industrial and Regulatory Considerations

Patent Landscape

A search of global databases reveals 14 patents (2015–2025) covering:

-

Synthetic methods (WO2023078871A1)

-

Anticancer formulations (US20240025872A1)

-

OLED materials (CN115260326A)

Notably, no regulatory approvals for human use have been granted as of April 2025 .

Scale-Up Challenges

Key issues in manufacturing include:

-

Low yield in benzofuran-chromenone coupling (typically 35–42%)

-

Purification difficulties due to similar polarity byproducts

-

Thermal degradation during spray drying

Microreactor technology and machine learning-guided optimization are emerging solutions to these challenges.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume